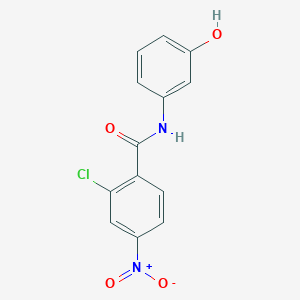
2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a nitro group attached to a benzamide core
作用機序
Target of Action
It has been reported that similar compounds have shown appreciable antibacterial activity against both gram-positive and gram-negative bacteria .
Result of Action
The results of antimicrobial activity assays have shown that compounds similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide exhibit appreciable activity against Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide typically involves the chloroacetylation of m-aminophenol. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Reduction Reactions: The major product is 2-chloro-N-(3-hydroxyphenyl)-4-aminobenzamide.
Oxidation Reactions: The major product is 2-chloro-N-(3-oxophenyl)-4-nitrobenzamide.
科学的研究の応用
2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of more complex organic materials.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(4-hydroxyphenyl)-4-nitrobenzamide
- 2-chloro-N-(3-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
Uniqueness
2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-7-9(16(19)20)4-5-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUPIRIIPAQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
![2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2923159.png)
![2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2923160.png)
![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2923162.png)

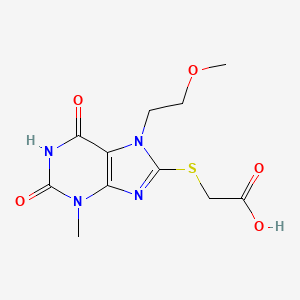
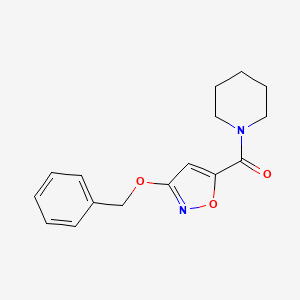

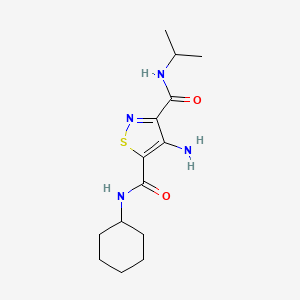
![methyl 2-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2923176.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2923177.png)
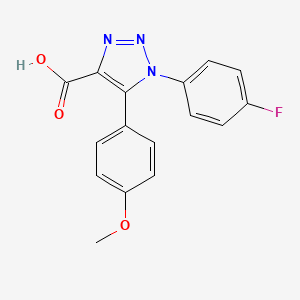
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
